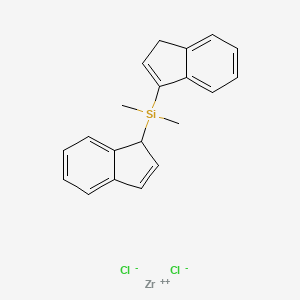
1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” is an organometallic complex featuring zirconium as the central metal atom. This compound is of interest due to its potential applications in catalysis and materials science. The presence of the indenyl ligand and the dimethylsilyl group adds unique properties to the compound, making it a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” typically involves the reaction of zirconium tetrachloride with the corresponding indenyl ligand. The reaction is carried out in an inert atmosphere, often using a glovebox or Schlenk line techniques to prevent moisture and air from interfering with the reaction. The reaction conditions usually include:
Solvent: Toluene or dichloromethane
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring strict control over reaction conditions to maintain product purity and yield. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反应分析
Types of Reactions
“?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium complexes.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include various zirconium complexes with different ligands, which can be tailored for specific applications in catalysis and materials science.
科学研究应用
“?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” has several scientific research applications:
Catalysis: Used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: Employed in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of high-performance materials and coatings.
作用机制
The mechanism by which “?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” exerts its effects involves the coordination of the zirconium center with various substrates. The indenyl ligand and dimethylsilyl group facilitate the stabilization of reactive intermediates, enhancing the compound’s catalytic activity. The molecular targets and pathways involved include:
Coordination with olefins: Facilitating polymerization reactions.
Interaction with biological molecules: Potential for bioactive applications.
相似化合物的比较
Similar Compounds
Zirconocene dichloride: Another zirconium-based compound with similar catalytic properties.
Titanocene dichloride: A titanium analog with comparable applications in catalysis and materials science.
Hafnocene dichloride: A hafnium-based compound with similar structural features and applications.
Uniqueness
“?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” is unique due to the presence of the indenyl ligand and dimethylsilyl group, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high catalytic efficiency and stability.
属性
分子式 |
C20H20Cl2SiZr |
|---|---|
分子量 |
450.6 g/mol |
IUPAC 名称 |
1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride |
InChI |
InChI=1S/C20H20Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-11,13-14,19H,12H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
UUIVDORLBLDDBQ-UHFFFAOYSA-L |
规范 SMILES |
C[Si](C)(C1C=CC2=CC=CC=C12)C3=CCC4=CC=CC=C43.[Cl-].[Cl-].[Zr+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one](/img/structure/B12444260.png)
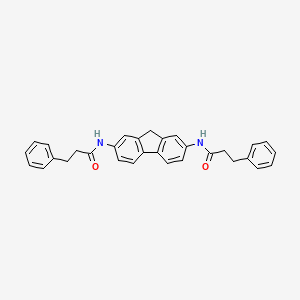
![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)
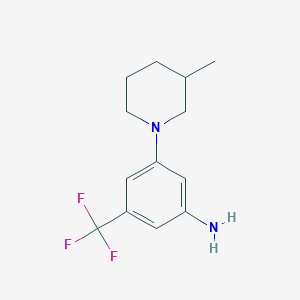
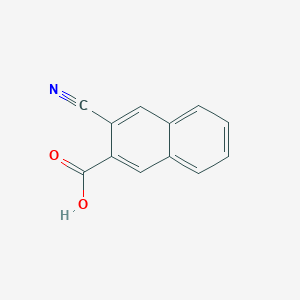
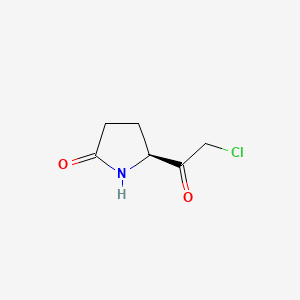
![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)



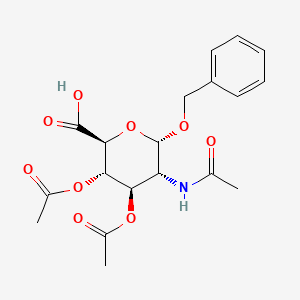
![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)

